molecular formula C13H14N2OS2 B14961682 (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14961682
M. Wt: 278.4 g/mol
InChI Key: BMDCWPXGRMEVTF-UHFFFAOYSA-N
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Description

(5E)-5-[(Benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a benzylamino-methylidene group at the 5-position and an ethyl group at the 3-position. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

5-(benzyliminomethyl)-3-ethyl-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C13H14N2OS2/c1-2-15-12(16)11(18-13(15)17)9-14-8-10-6-4-3-5-7-10/h3-7,9,16H,2,8H2,1H3

InChI Key

BMDCWPXGRMEVTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C=NCC2=CC=CC=C2)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with ethyl isothiocyanate to yield the desired thiazolidinone compound. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with studies indicating promising results in vitro.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The thiazolidinone ring is believed to play a crucial role in its biological activity, potentially disrupting cellular processes and leading to cell death in pathogenic organisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
Target Compound 3-Ethyl, 5-benzylamino-methylidene 306.39 g/mol* Potential antimicrobial/kinase inhibition Inferred
(5Z)-5-(2-Methylbenzylidene)-3-phenyl analog 3-Phenyl, 5-(2-methylbenzylidene) 325.44 g/mol Crystallographically characterized
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl 3-Ethyl, 5-(5-bromo-2-hydroxy) 344.25 g/mol High-purity API intermediate
Optovin () 3-Pyridin-3-yl, 5-dimethylpyrrolyl 362.43 g/mol Light-sensitive anion channel ligand
5-(4-Dimethylamino-benzylidene) analog () 5-(4-dimethylaminobenzylidene) 264.33 g/mol Fluorescent properties

*Calculated based on molecular formula C₁₃H₁₄N₂OS₂.

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., bromine in ) increase electrophilicity, enhancing reactivity toward nucleophiles. Electron-donating groups (e.g., dimethylamino in ) improve fluorescence and π-π stacking.

Steric and Lipophilicity Impact :

  • Bulky substituents like phenyl () reduce solubility but improve membrane penetration.
  • Ethyl groups (target compound, ) balance lipophilicity and metabolic stability.

Biological Activity: Brominated derivatives () show enhanced binding to hydrophobic enzyme pockets. Benzylamino groups may target amine-binding domains in kinases or proteases.

Antimicrobial Activity

Rhodanine derivatives with aromatic substituents (e.g., 4-dimethylaminobenzylidene in ) exhibit broad-spectrum antibacterial activity. The target compound’s benzylamino group could similarly disrupt bacterial cell wall synthesis via peptidoglycan binding .

Anticancer Potential

Brominated analogs () inhibit cancer cell proliferation by intercalating DNA or blocking topoisomerases. The target compound’s ethyl group may enhance bioavailability for in vivo testing.

Biological Activity

The compound (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities. This article aims to synthesize available research findings on the biological activities of this compound, focusing on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Chemical Structure

The chemical structure of (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:

C13H14N2S2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}_2\text{O}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. Specifically, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity Against Cancer Cells : The compound exhibited substantial cytotoxicity in human breast cancer (MCF-7) cells, with an observed concentration-dependent increase in apoptotic markers such as DNA fragmentation and comet tail length .
  • Mechanism of Action : The mechanism involves induction of apoptosis through both intrinsic and extrinsic pathways. This has been validated through assays that measure cell viability and apoptosis markers .

Antimicrobial Activity

Thiazolidinones are also known for their antimicrobial properties. The compound's derivatives have shown efficacy against a range of pathogens.

Research Insights:

  • Bacterial Inhibition : Studies indicate that thiazolidinone derivatives possess activity against Gram-positive bacteria and fungi, including strains of Staphylococcus and Candida albicans .
  • Mechanisms : The antimicrobial action is thought to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Activity

Recent investigations have explored the antiviral potential of thiazolidinone derivatives, particularly against HIV and other viral pathogens.

Observations:

  • Inhibition of Viral Replication : Certain derivatives have shown promising results in inhibiting HIV replication with effective concentrations reported in micromolar ranges .
  • Potential Targets : The antiviral mechanisms may involve inhibition of viral enzymes or interference with viral entry into host cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones are gaining attention due to their potential therapeutic applications.

Findings:

  • COX Inhibition : Some studies have reported that thiazolidinone derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation .
  • In Vivo Studies : Animal models have demonstrated reduced inflammatory responses when treated with these compounds, suggesting their potential as anti-inflammatory agents .

Case Studies

Several case studies illustrate the biological activity of thiazolidinone derivatives:

StudyCompoundActivityCell Line/PathogenIC50/Effective Concentration
Gududuru et al.2-Aryl ThiazolidinonesAnticancerProstate Cancer Cells1.0 x 10^-4 M
Balzarini et al.Adamantyl ThiazolidinonesAntiviralHIVEC50 = 0.35 mM
Recent StudyBenzylidene ThiazolidinonesAntimicrobialCandida albicansNot specified

Q & A

Q. What are the optimal synthetic routes for (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield and isomer purity?

Methodological Answer: The compound can be synthesized via a condensation reaction between 3-ethyl-2-thioxothiazolidin-4-one and benzylamine-containing aldehydes. Key steps include:

  • Dissolving the rhodanine derivative (e.g., 3-ethyl-2-thioxothiazolidin-4-one) and benzylamine aldehyde in acetic acid with ammonium acetate as a catalyst .
  • Refluxing under inert conditions (N₂) to prevent oxidation of the thioxo group.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purifying via recrystallization (methanol/water) or column chromatography (silica gel, gradient elution) to isolate the (5E)-isomer. Critical Factors:
  • Excess aldehyde (1.2 eq) improves yield but may require careful purification to remove unreacted aldehyde.
  • Temperature control (80–100°C) minimizes side reactions like thiazolidinone ring opening .

Q. How can spectroscopic and crystallographic data confirm the (5E)-configuration of the benzylidene moiety?

Methodological Answer:

  • NMR Analysis:
  • ¹H NMR: The benzylidene proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm. Coupling constants (J > 12 Hz) between the benzylidene proton and adjacent groups confirm the (E)-configuration .
  • 13C NMR: The imine carbon (C=N) resonates at ~160–165 ppm, distinct from ketones or esters.
    • X-ray Crystallography:
  • Single-crystal X-ray diffraction reveals dihedral angles between the thiazolidinone ring and benzylidene group. For (5E)-isomers, angles typically exceed 20°, with intermolecular hydrogen bonds (e.g., O–H⋯O, S–H⋯O) stabilizing the structure .
    Validation: Compare experimental data with computational models (e.g., DFT-optimized geometries) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

Methodological Answer:

  • Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Antifungal Assays: Use C. albicans in Sabouraud dextrose broth.
  • Controls: Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.
  • Data Interpretation: Report MIC (minimum inhibitory concentration) values. Rhodanine derivatives often show MICs of 8–32 µg/mL for Gram-positive bacteria but weaker activity against Gram-negative strains due to outer membrane barriers .

Advanced Research Questions

Q. How do substituents on the benzylidene ring affect bioactivity, and what computational tools can predict structure-activity relationships (SAR)?

Methodological Answer:

  • SAR Design:
  • Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the para-position to enhance electrophilicity and target binding .
  • Use bulky substituents (e.g., ethyl, isopropyl) to probe steric effects on enzyme active sites.
    • Computational Tools:
  • Molecular Docking (AutoDock Vina): Dock the compound into bacterial enzyme targets (e.g., S. aureus dihydrofolate reductase) to predict binding affinities .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from datasets of analogous rhodanines .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data for rhodanine derivatives?

Methodological Answer:

  • Contradiction Source: Discrepancies often arise from isomer mixtures (E/Z), purity issues, or assay variability.
  • Strategies:
  • HPLC-PDA: Use reverse-phase HPLC with photodiode array detection to quantify isomer ratios (e.g., Z-isomers may elute earlier due to reduced polarity) .
  • Stability Studies: Incubate the compound in DMSO/PBS (pH 7.4) at 37°C for 24–48 hours and re-assay to check for degradation products.
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and adjust for solvent/DMSO cytotoxicity .

Q. How can the compound’s thioxo group participate in redox reactions, and what analytical methods track these transformations?

Methodological Answer:

  • Redox Pathways:
  • Oxidation: Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives.
  • Reduction: Use NaBH₄ or LiAlH₄ to reduce the thioxo group to a thiol (-SH).
    • Analytical Tracking:
  • IR Spectroscopy: Monitor S=O stretches (1050–1150 cm⁻¹ for sulfoxide; 1300–1350 cm⁻¹ for sulfone).
  • LC-MS: Identify redox products via exact mass (e.g., sulfone adds 32 Da vs. parent) .

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